molecular formula C18H16BrN3O2 B2512977 (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone CAS No. 1904353-05-4

(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone

Cat. No.: B2512977
CAS No.: 1904353-05-4
M. Wt: 386.249
InChI Key: XXWUUEVBOMUPLB-UHFFFAOYSA-N
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Description

The compound "(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone" is an intriguing chemical entity that has garnered attention in various scientific disciplines. This molecule features a complex structure, combining elements from pyridine, pyrrolidine, and indole frameworks, indicative of its potential for a wide range of chemical reactivities and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone can be achieved through multi-step organic synthesis. The process typically begins with the bromination of pyridine to introduce a bromine atom at the 5th position. This bromopyridine derivative is then subjected to nucleophilic substitution reactions with an appropriate pyrrolidine-based nucleophile. The indole ring is often introduced via coupling reactions such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, providing the final indole-containing structure.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, its industrial production would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. Catalysts and solvents would be chosen to minimize cost and environmental impact, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indole and pyrrolidine moieties, to form oxidized derivatives.

  • Reduction: : Reduction reactions may target the carbonyl group, potentially yielding the corresponding alcohol.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminium hydride, sodium borohydride.

  • Substitution reagents: : Nucleophiles like amines, thiols.

Major Products Formed

The major products depend on the specific reactions. Oxidation typically yields N-oxide derivatives, reduction gives alcohols, and substitution reactions yield a wide array of functionalized pyridine derivatives.

Scientific Research Applications

This compound finds applications across several scientific fields:

  • Chemistry: : Used as a building block in the synthesis of complex molecules, enabling the exploration of new reaction pathways and mechanisms.

  • Biology: : Potential use as a ligand in biochemical assays to study receptor-ligand interactions.

  • Medicine: : Investigated for its therapeutic potential, possibly serving as a lead compound in drug development targeting specific biological pathways.

  • Industry: : Could be utilized in the development of advanced materials, such as polymers with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone exerts its effects is likely multifaceted:

  • Molecular Targets: : May interact with G-protein-coupled receptors or ion channels, modulating their activity.

  • Pathways Involved: : Could influence signal transduction pathways related to cellular growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • (3-((5-chloropyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone

  • (3-((5-fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone

  • (3-((5-iodopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone

Uniqueness

The presence of the bromine atom in (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone distinguishes it from its halogenated counterparts. Bromine's size and electronic properties influence the compound's reactivity and interactions, making it uniquely suited for certain chemical transformations and biological activities.

That's a lot of chemistry for one day! But it's a fascinating compound with a world of possibilities. What's next on our exploration list?

Properties

IUPAC Name

[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(1H-indol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c19-14-3-4-17(21-10-14)24-15-6-8-22(11-15)18(23)13-2-1-12-5-7-20-16(12)9-13/h1-5,7,9-10,15,20H,6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWUUEVBOMUPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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